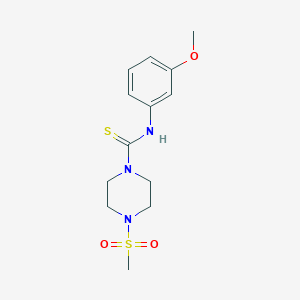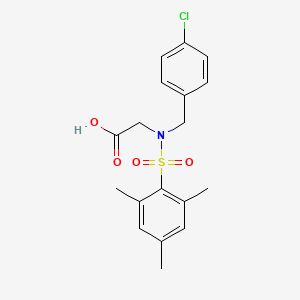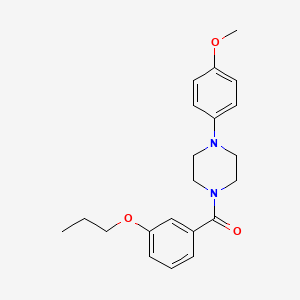
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide acts as a potent and selective inhibitor of this compoundβ. It binds to the ATP-binding site of this compoundβ and prevents its phosphorylation, thereby inhibiting its activity. Inhibition of this compoundβ leads to the activation of various signaling pathways such as Wnt/β-catenin, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to promote the survival and proliferation of neuronal cells, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-tumor effects, which makes it a potential therapeutic agent for the treatment of various inflammatory and cancerous diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compoundβ, which makes it a useful tool for studying the role of this compoundβ in various cellular processes. It has also been shown to have good stability and solubility, which makes it a suitable compound for in vitro and in vivo experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. It has been shown to have poor oral bioavailability, which limits its use in animal studies. It also has low blood-brain barrier penetration, which limits its potential therapeutic applications in the treatment of neurodegenerative diseases.
Direcciones Futuras
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It can also be further modified to improve its pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration. Furthermore, it can be used as a tool to study the role of this compoundβ in various cellular processes. Overall, this compound has significant potential for scientific research and therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), a key enzyme involved in various cellular processes such as cell differentiation, proliferation, and survival. Inhibition of this compoundβ has been linked to the regulation of various signaling pathways such as Wnt/β-catenin, PI3K/AKT, and NF-κB, which are involved in the pathogenesis of various diseases.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-19-12-5-3-4-11(10-12)14-13(20)15-6-8-16(9-7-15)21(2,17)18/h3-5,10H,6-9H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSZASCGQAIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4767111.png)

![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4767130.png)
![4-(4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4767132.png)
![N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4767135.png)
![6-({[3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4767146.png)

![1-(4-bromophenyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B4767163.png)


![4-(4-bromo-2-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4767170.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4767178.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4767186.png)
![N-(2-ethylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4767200.png)